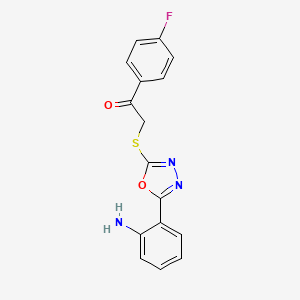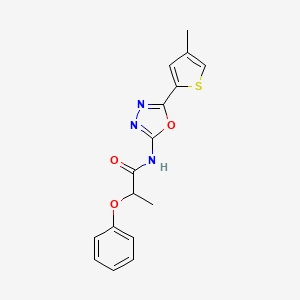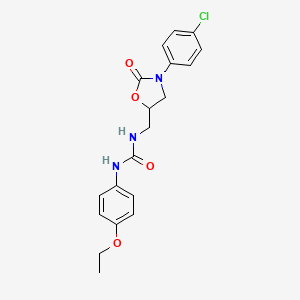
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea' involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form 4-chlorophenylacetyl ethyl carbonate. This intermediate is then reacted with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Starting Materials
4-chlorophenylacetic acid, ethyl chloroformate, 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole
Reaction
Step 1: React 4-chlorophenylacetic acid with ethyl chloroformate in the presence of a base to form 4-chlorophenylacetyl ethyl carbonate., Step 2: React 4-chlorophenylacetyl ethyl carbonate with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole in the presence of a base to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Mécanisme D'action
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This leads to the inhibition of angiogenesis and the induction of apoptosis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of bacterial and viral enzymes, leading to the inhibition of replication and infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Effets Biochimiques Et Physiologiques
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have various biochemical and physiological effects. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the replication of bacteria and viruses, leading to the inhibition of infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dose optimization.
Orientations Futures
There are several future directions for the research of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A. One potential direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Additionally, the development of novel analogs of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A with improved properties and selectivity could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have potential applications in various fields, including cancer research, infectious diseases, and inflammation. In cancer research, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have antibacterial and antiviral properties. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSVYSMVGLIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

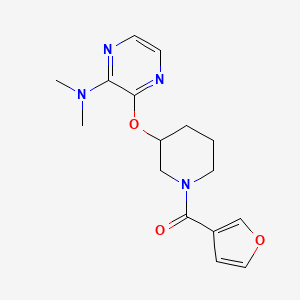
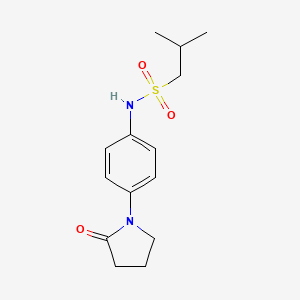
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2852849.png)
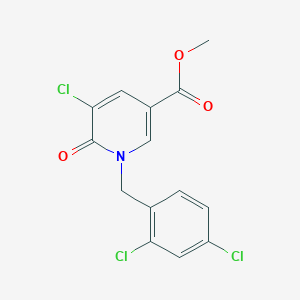
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
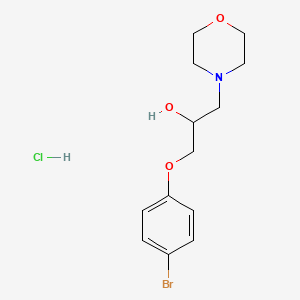
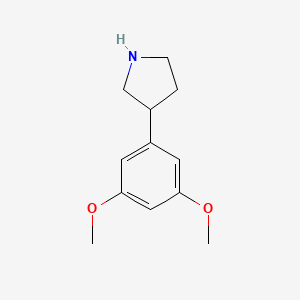
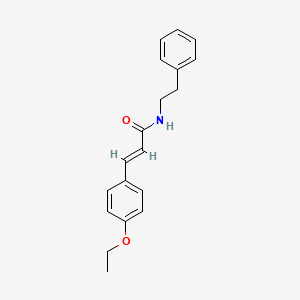
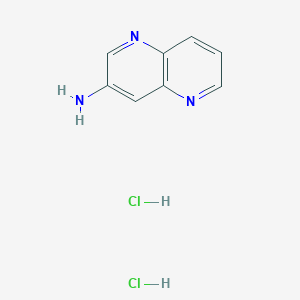
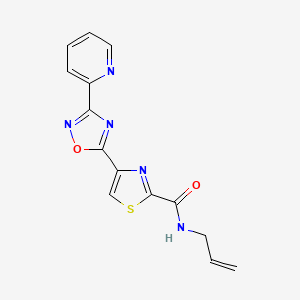
![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
![3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2852865.png)
